Cas no 161869-03-0 (L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl-)

L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl- Chemical and Physical Properties
Names and Identifiers
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- L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl-
- (2S)-2-benzhydryl-3-methoxy-3-oxo-propanoic acid
- (2S)-2-methoxycarbonylamino-3,3-diphenylpropanoic acid
- (2S)-2-methoxycarbonylamino-3,3-diphenyl-propionic acid
- AC1LHZCC
- CTK1E9262
- methyl (2-(1H-indol-3-yl)ethyl)carbamate
- methyl 2-(1H-indol-3-yl)ethylcarbamate
- methyl 2-(1-H-indol-3-yl)ethylcarbamate
- N-(methoxycarbonyl)tryptamine
- N-Carbomethoxytryptamine
- N-methoxycarbonyl-(S)-diphenylalanine
- S-Moc-diPhe-OSu
- STOCK1N-42186
- ZINC0037
- MOC-DIP
- (S)-2-(METHOXYCARBONYL)-3,3-DIPHENYLPROPANOIC ACID
- (S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid
- FD7342
- 161869-03-0
- (S)-2-Benzhydryl-3-methoxy-3-oxopropanoicacid
- (2S)-2-(diphenylmethyl)-3-methoxy-3-oxopropanoic acid
- (2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid
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- MDL: MFCD21648546
- Inchi: InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1
- InChI Key: MJOIFVQVKWJWTB-HNNXBMFYSA-N
- SMILES: COC([C@@H](C(C1C=CC=CC=1)C1C=CC=CC=1)C(=O)O)=O
Computed Properties
- Exact Mass: 284.10485899g/mol
- Monoisotopic Mass: 284.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6Ų
- XLogP3: 3.3
L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K09915-1kg |
(S)-2-(methoxycarbonyl)-3,3-diphenylpropanoic acid |
161869-03-0 | 97% | 1kg |
$12000 | 2024-06-09 | |
eNovation Chemicals LLC | K09915-1kg |
(S)-2-(methoxycarbonyl)-3,3-diphenylpropanoic acid |
161869-03-0 | 97% | 1kg |
$12000 | 2025-03-03 | |
Crysdot LLC | CD12136391-1g |
(S)-2-Benzhydryl-3-methoxy-3-oxopropanoic acid |
161869-03-0 | 95+% | 1g |
$423 | 2024-07-24 | |
eNovation Chemicals LLC | K09915-1kg |
(S)-2-(methoxycarbonyl)-3,3-diphenylpropanoic acid |
161869-03-0 | 97% | 1kg |
$12000 | 2025-02-24 | |
eNovation Chemicals LLC | K09915-1kg |
(S)-2-(methoxycarbonyl)-3,3-diphenylpropanoic acid |
161869-03-0 | 97% | 1kg |
$12000 | 2025-03-03 |
L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl- Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on L-Phenylalanine,N-(methoxycarbonyl)-b-phenyl-
Introduction to L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- (CAS No. 161869-03-0)
L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl-, with the chemical formula C16H13NO3, is a specialized derivative of the essential amino acid L-phenylalanine. This compound is characterized by its N-methoxycarbonyl and β-phenyl substituents, which confer unique chemical properties and biological activities. The compound is identified by its CAS number 161869-03-0 and has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and bioconjugation techniques.
The synthesis of L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- involves a series of well-established organic reactions, including protection-deprotection strategies and selective functionalization. The N-methoxycarbonyl group enhances the reactivity of the amino group, making it a valuable intermediate in peptide coupling reactions. Additionally, the β-phenyl moiety introduces hydrophobicity and influences the compound's solubility and binding affinity, which are critical factors in drug design.
In recent years, this compound has been explored for its role in the development of novel therapeutic agents. One of the most promising applications is in the field of immunotherapy, where it serves as a precursor for the synthesis of peptidomimetics. These peptidomimetics mimic the structure of biologically active peptides while exhibiting improved stability and bioavailability. For instance, research has demonstrated that derivatives of L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- can be used to develop targeted inhibitors of protein-protein interactions, which are crucial in regulating various cellular processes.
Moreover, the compound has shown potential in the area of cancer research. Studies have indicated that certain analogs derived from L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- can selectively inhibit tyrosine kinases, which are overexpressed in many cancer cells. This selective inhibition leads to reduced tumor growth and metastasis without significant toxicity to healthy cells. The N-methoxycarbonyl group plays a pivotal role in this mechanism by facilitating covalent bond formation with target proteins, thereby enhancing drug efficacy.
The pharmaceutical industry has also leveraged this compound for its utility in prodrug formulations. Prodrugs are designed to improve drug delivery by converting into active forms within the body. The structural features of L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- make it an ideal candidate for prodrug development due to its stability under physiological conditions and its ability to undergo enzymatic or chemical conversion into active pharmacophores. This approach has been particularly effective in enhancing oral bioavailability and reducing systemic side effects.
In addition to its pharmaceutical applications, this compound has found use in materials science and biotechnology. Researchers have utilized L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl- as a building block for designing smart polymers and hydrogels. These materials exhibit tunable properties such as responsiveness to pH changes or specific biological signals, making them suitable for biomedical applications like drug delivery systems and tissue engineering.
The latest advancements in synthetic chemistry have further expanded the utility of L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl-. New methodologies have enabled the efficient preparation of complex derivatives with tailored functionalities. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse aryl groups at specific positions on the molecule. These modifications have led to novel compounds with enhanced biological activities and improved pharmacokinetic profiles.
The role of computational chemistry in optimizing derivatives of L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl, cannot be overstated. Molecular modeling techniques have allowed researchers to predict binding affinities and metabolic stability with high accuracy. This computational approach has significantly reduced the time and cost associated with experimental screening while improving the success rate of drug discovery programs.
Ethical considerations are also paramount when developing new pharmaceuticals derived from compounds like L-Phenylalanine, N-(methoxycarbonyl)-β-phenyl-. Ensuring that research is conducted responsibly and that potential benefits outweigh risks is essential for gaining regulatory approval and public trust. Collaborative efforts between academia and industry are crucial for advancing research while maintaining ethical standards.
In conclusion,L Pheny alanine,N methoxyc arb on yl β phen yl, identified by CAS number 16186903 0, holds immense promise across multiple domains including pharma ceuticals, immuno therapy, can cer resea rch, prodrug development, an d ma terials science Its unique structural features make it a versatile intermediate for synthesizing bioactive molecules with significant therapeutic potential Future resea rch will likely uncover even more innovative applications as synthetic methods continue to evolve
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